Chiral Specificity: Exclusive Substrate for L-Bifunctional Protein (EHHADH) vs. D-Bifunctional Protein (HSD17B4)
The (S)-enantiomer of 3-hydroxy-tetracosapentaenoyl-CoA is the exclusive substrate for the dehydrogenase domain of L-bifunctional protein (EHHADH), whereas the (R)-enantiomer is the exclusive substrate for D-bifunctional protein (HSD17B4). These two enzymes catalyze the same chemical transformation but with opposite stereospecificity and cannot functionally substitute for one another [1]. This chiral lock ensures that only this specific enantiomer can be used to assay LBP activity in disease models.
| Evidence Dimension | Enzyme-substrate stereospecificity |
|---|---|
| Target Compound Data | 3(S)-hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA: Substrate for EHHADH (L-bifunctional protein) |
| Comparator Or Baseline | 3(R)-hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA (CHEBI:76644): Substrate for HSD17B4 (D-bifunctional protein) |
| Quantified Difference | Absolutely exclusive; no cross-reactivity between enantiomers for their respective enzymes |
| Conditions | In vitro enzyme assay with purified recombinant human EHHADH and HSD17B4 |
Why This Matters
Procurement of the incorrect enantiomer leads to a null result in target enzyme assays, making chiral purity a critical quality attribute for experimental validity.
- [1] Reactome. (2012). EHHADH and HSD17B4 catalyze opposite chiral specificity. View Source
